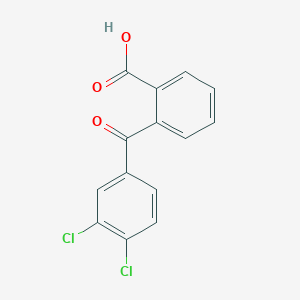

2-(3,4-Dichlorobenzoyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSUNYJRBMKLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355181 | |

| Record name | 2-(3,4-dichlorobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52187-03-8 | |

| Record name | 2-(3,4-dichlorobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-DICHLOROBENZOYL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(3,4-Dichlorobenzoyl)benzoic acid, a key intermediate in the synthesis of various organic molecules, including derivatives with potential antimicrobial activity.[1][2] The core of this synthesis lies in the Friedel-Crafts acylation reaction, a fundamental method for forming C-C bonds on an aromatic ring.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most established method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene (o-dichlorobenzene) with phthalic anhydride.[2][3] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The reaction proceeds through three main steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the phthalic anhydride, creating a highly reactive acylium ion intermediate.

-

Electrophilic Attack: The electron-rich 1,2-dichlorobenzene ring attacks the acylium ion. The two chlorine atoms are deactivating but ortho-, para-directing. The acylation occurs predominantly at the position para to one chlorine atom and ortho to the other, leading to the desired 3,4-dichloro substitution pattern on the benzoyl group.

-

Work-up: The reaction is quenched with an aqueous acid to hydrolyze the aluminum chloride-ketone complex, liberating the final this compound product.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Friedel-Crafts acylation to produce dichlorobenzoylbenzoic acid, based on established protocols.[3] For comparison, data from a high-yielding synthesis of a related compound, p-toluyl-o-benzoic acid, is also included.[4]

| Parameter | Value (this compound Synthesis) | Value (p-Toluyl-o-benzoic acid Synthesis) | Reference |

| Aromatic Substrate | 1,2-Dichlorobenzene | Toluene | [3] |

| Acylating Agent | Phthalic Anhydride | Phthalic Anhydride | [4] |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous Aluminum Chloride (AlCl₃) | [3][4] |

| Molar Ratio (Anhydride:Catalyst) | 1 : 1.5 | 1 : 2.2 | [3][4] |

| Molar Ratio (Anhydride:Substrate) | 1 : 5 | 1 : 6.4 | [3][4] |

| Reaction Temperature | Up to 100 °C | 90 °C | [3][4] |

| Reaction Time | Not specified (until HCl evolution ceases) | 2.5 hours | [3][4] |

| Reported Yield | Near-quantitative conversion to subsequent product | 96% (anhydrous product) | [3][4] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from literature procedures.[3][4]

Materials:

-

Phthalic Anhydride (0.2 mol, 29.6 g)

-

1,2-Dichlorobenzene (1.0 mol, 147 g, 113 mL)

-

Anhydrous Aluminum Chloride, powdered (0.3 mol, 40 g)

-

Ice

-

Concentrated Hydrochloric Acid

-

10% Sodium Carbonate Solution

-

Deionized Water

Equipment:

-

1-L round-bottomed flask

-

Mechanical stirrer with mercury seal or equivalent

-

Reflux condenser

-

Gas trap for HCl

-

Heating mantle

-

Ice bath

-

Apparatus for steam distillation

-

Large beaker (2-L)

-

Suction filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 1-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser connected to an HCl gas trap, add phthalic anhydride (29.6 g) and 1,2-dichlorobenzene (147 g).

-

Catalyst Addition: Cool the flask in an ice bath. While stirring, add the powdered anhydrous aluminum chloride (40 g) in one portion. The mixture will warm and take on a greenish color.

-

Reaction: Remove the ice bath. As the mixture warms, the evolution of hydrogen chloride gas will begin. Once the initial vigorous reaction subsides, place the flask in a heating mantle and heat the reaction mixture to 100 °C. Maintain this temperature with vigorous stirring until the evolution of HCl gas has nearly ceased.

-

Hydrolysis (Work-up): Cool the reaction flask thoroughly in an ice bath. While maintaining cooling and stirring, very slowly and cautiously add crushed ice to the flask to decompose the aluminum chloride complex. This is a highly exothermic process. Continue adding ice until the dark reaction mass is completely decomposed.

-

Acidification: Slowly add concentrated hydrochloric acid (approx. 150 mL) to the decomposed mixture to ensure all aluminum salts are dissolved in the aqueous layer.

-

Solvent Removal: Remove the excess 1,2-dichlorobenzene via steam distillation. The desired product will remain in the distillation flask as an oily or solid residue along with the aqueous layer.

-

Isolation of Crude Product: After steam distillation, cool the flask thoroughly in an ice bath. Decant the aqueous layer. Wash the crude product residue with cold water.

-

Purification:

-

Add a pre-heated solution of 10% sodium carbonate to the crude product until the acid dissolves completely, forming its sodium salt. A small amount of tarry material may remain undissolved.

-

Filter the solution while hot to remove any insoluble impurities.

-

Transfer the hot filtrate to a large beaker and cool in an ice bath.

-

Precipitate the purified this compound by slowly adding concentrated hydrochloric acid with stirring until the solution is strongly acidic. The product may initially separate as an oil that crystallizes upon further cooling and stirring.

-

Collect the white crystalline product by suction filtration, wash thoroughly with cold water, and air-dry. The product can be further dried in a vacuum oven at 100-120 °C.

-

Mandatory Visualizations

The following diagrams illustrate the core synthesis pathway.

Caption: Friedel-Crafts acylation synthesis pathway.

Caption: Experimental workflow for the synthesis.

References

physicochemical properties of 2-(3,4-Dichlorobenzoyl)benzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 2-(3,4-Dichlorobenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dichlorinated aromatic ketone and carboxylic acid derivative. Its chemical structure, featuring a benzoic acid moiety linked to a dichlorobenzoyl group, makes it a valuable intermediate in organic synthesis. Understanding its physicochemical properties is fundamental for its application in medicinal chemistry and materials science, influencing factors such as reaction kinetics, solubility, bioavailability, and formulation. This document provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and analysis.

Chemical Identity and Structure

-

IUPAC Name: this compound[1]

-

Synonyms: o-(3,4-Dichlorobenzoyl)benzoic acid, 2-[(3,4-dichlorophenyl)carbonyl]benzoic acid[2][3]

Physicochemical Properties

The properties of this compound are summarized below. These values, derived from computational models and data from chemical suppliers, are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 295.12 g/mol | [1][2][3] |

| Predicted XlogP | 4.0 | [4] |

| Calculated logP | 3.9226 | [2] |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | [1][2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

| pKa (Predicted) | ~3.5-4.0 | |

| Solubility (Predicted) | Poorly soluble in water; soluble in alkaline solutions and organic solvents. | [5] |

Synthesis Pathway

The primary route for synthesizing this compound is through a Friedel-Crafts acylation reaction.[7][8] This well-established method involves the reaction of phthalic anhydride with 1,2-dichlorobenzene.

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for key parameters.

Melting Point Determination

The melting point provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.

Protocol: Capillary Method [9][10][11]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by grinding with a mortar and pestle.[9][11]

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end. The packed sample height should be 2-3 mm.[10][11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).[10][12]

-

Measurement:

-

If the approximate melting point is unknown, heat rapidly to get a rough estimate.[10][12]

-

Allow the apparatus to cool, then use a fresh sample.

-

Heat at a medium rate to about 20°C below the estimated melting point.[10]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[11]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[11]

Caption: General workflow for melting point determination by the capillary method.

Solubility Determination

Solubility is a critical parameter, especially for drug development. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[13]

Protocol: Shake-Flask Method [13]

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed, airtight flask. The presence of undissolved solid must be confirmed visually.[13]

-

Equilibration: Agitate the flask in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid material by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

pKa Determination

The pKa, or acid dissociation constant, is crucial as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological interactions.

Protocol: Potentiometric Titration [14]

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water-cosolvent mixture like water-ethanol if aqueous solubility is low). Ensure the solution is free of dissolved CO₂.[14]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, recording the pH of the solution after each addition. Stir the solution continuously.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will be sigmoidal.[15]

-

pKa Calculation: Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). The pH at the volume of titrant that is exactly half of the equivalence point volume is equal to the pKa of the compound.[16]

Caption: Relationship between pH, pKa, and the ionization state of the compound.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity. It is defined as the logarithm of the ratio of the compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[17]

Protocol: Shake-Flask Method [17][18]

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water (or pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the layers to separate.[19]

-

Partitioning: Dissolve a known amount of the compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to a flask or vial.

-

Equilibration: Seal the container and shake it for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[18]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each layer. Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[17]

References

- 1. This compound | C14H8Cl2O3 | CID 793356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C14H8Cl2O3) [pubchemlite.lcsb.uni.lu]

- 5. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. global.oup.com [global.oup.com]

- 7. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ursinus.edu [ursinus.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. youtube.com [youtube.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. byjus.com [byjus.com]

- 17. acdlabs.com [acdlabs.com]

- 18. enamine.net [enamine.net]

- 19. agilent.com [agilent.com]

An In-depth Technical Guide to 2-(3,4-Dichlorobenzoyl)benzoic Acid

CAS Number: 52187-03-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dichlorobenzoyl)benzoic acid is a halogenated aromatic ketone and carboxylic acid derivative. This compound serves as a crucial starting material and intermediate in the synthesis of various heterocyclic compounds, notably hydrazone derivatives, which have garnered significant interest in medicinal chemistry. Research has indicated that derivatives of this compound exhibit promising biological activities, including antimicrobial and potential anti-epileptic properties, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and the biological activities of its derivatives.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some data are readily available from various chemical suppliers and databases, experimental data for properties such as boiling point and specific solubility are not extensively reported in the available literature.

| Property | Value | Reference |

| CAS Number | 52187-03-8 | [1] |

| Molecular Formula | C₁₄H₈Cl₂O₃ | [1] |

| Molecular Weight | 295.12 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Melting Point | 185-190 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available for specific solvents. General guidance suggests it is likely soluble in polar organic solvents. | |

| IUPAC Name | This compound | [3] |

| InChI Key | ASSUNYJRBMKLBJ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | [3] |

Synthesis and Purification

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of phthalic anhydride with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst, typically aluminum trichloride.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on literature descriptions.[4][5] Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

Phthalic anhydride

-

1,2-Dichlorobenzene

-

Anhydrous aluminum trichloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Water

-

Appropriate glassware for reflux and workup

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve phthalic anhydride and 1,2-dichlorobenzene in nitrobenzene.

-

Carefully and portion-wise, add anhydrous aluminum trichloride to the stirred solution. The reaction is exothermic and should be controlled.

-

Heat the reaction mixture under reflux for several hours. The exact temperature and duration should be optimized and monitored (e.g., by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The crude product will precipitate. Isolate the solid by vacuum filtration.

-

Wash the crude product with water to remove any remaining acid and inorganic salts.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If insoluble impurities are present, perform a hot filtration.

-

To the hot ethanolic solution, add hot water dropwise until the solution becomes turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum.

Analytical Characterization

-

¹H NMR: Aromatic protons would be expected in the range of 7.0-8.5 ppm. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Aromatic carbons would be expected in the range of 120-140 ppm. The carbonyl carbons of the ketone and carboxylic acid would appear at lower fields, typically >165 ppm.

-

FTIR (cm⁻¹): A broad O-H stretch for the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the ketone and carboxylic acid should appear around 1680-1720 cm⁻¹. C-Cl stretches are expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (295.12 g/mol ), with a characteristic isotopic pattern for the two chlorine atoms. Predicted m/z values for common adducts include [M+H]⁺ at 294.99233 and [M-H]⁻ at 292.97777.[6]

Biological Activities of Derivatives

This compound is a key precursor for the synthesis of hydrazone derivatives, which have shown notable biological activities.

Synthesis of Hydrazone Derivatives

The synthesis involves a multi-step process starting from this compound.[5]

References

- 1. scbt.com [scbt.com]

- 2. This compound | 52187-03-8 [sigmaaldrich.com]

- 3. This compound | C14H8Cl2O3 | CID 793356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]

- 6. PubChemLite - this compound (C14H8Cl2O3) [pubchemlite.lcsb.uni.lu]

Spectral Analysis of 2-(3,4-Dichlorobenzoyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis

The synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid is typically achieved through a Friedel-Crafts acylation reaction. Phthalic anhydride is reacted with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

2-(3,4-Dichlorobenzoyl)benzoic acid mechanism of action

An In-depth Technical Guide on the Biological Activities of 2-(3,4-Dichlorobenzoyl)benzoic Acid Derivatives

Introduction

This compound is a dichlorinated benzoic acid derivative that serves as a valuable intermediate in organic synthesis.[1] While detailed studies on the specific mechanism of action of the parent compound are not extensively available in the public domain, research has focused on the synthesis and biological evaluation of its derivatives. Notably, hydrazone derivatives of this compound have demonstrated significant antimicrobial properties.[2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of these derivatives, with a focus on their antimicrobial effects.

Synthesis of this compound and its Hydrazone Derivatives

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of phthalic anhydride with dichlorobenzene in a solvent such as nitrobenzene, using a Lewis acid catalyst like anhydrous aluminum chloride.[1][2]

The resulting this compound can be further derivatized to produce a series of hydrazone derivatives. This multi-step process involves the conversion of the acid to its ethyl ester, followed by a reaction with hydrazine hydrate to form a hydrazide. The final hydrazone derivatives are then synthesized by reacting the hydrazide with various substituted acetophenones.[2]

Experimental Protocol: Synthesis of Hydrazone Derivatives

The following protocol outlines the general steps for the synthesis of hydrazone derivatives of this compound, as described in the literature.[2]

-

Synthesis of this compound:

-

Phthalic anhydride and dichlorobenzene are dissolved in nitrobenzene.

-

Aluminum trichloride is added to the mixture, which is then heated.

-

The reaction mixture is processed to isolate the this compound product.

-

-

Esterification:

-

The synthesized acid is refluxed with dry ethanol and a catalytic amount of sulfuric acid to produce the corresponding ethyl ester.

-

-

Hydrazide Formation:

-

The ethyl ester is reacted with hydrazine hydrate to form this compound hydrazide.

-

-

Synthesis of Hydrazone Derivatives:

-

The hydrazide is reacted with various substituted acetophenones under acidic conditions to yield the final hydrazone derivatives.

-

Caption: Multi-step synthesis of hydrazone derivatives from this compound.

Antimicrobial Activity of Hydrazone Derivatives

Hydrazone derivatives of this compound have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3] These compounds have shown potential as antimicrobial agents, addressing the growing concern of multiple drug-resistant microbial species.[2]

Experimental Protocol: Disc Diffusion Assay

The antimicrobial efficacy of the synthesized hydrazone derivatives is commonly assessed using the disc diffusion assay.[2]

-

Preparation of Bacterial Culture: A standardized inoculum of the test bacteria (e.g., Escherichia coli, Bacillus subtilis) is prepared.

-

Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the bacterial suspension.

-

Application of Discs: Sterile paper discs impregnated with known concentrations of the synthesized hydrazone derivatives are placed on the agar surface. A positive control (e.g., ampicillin) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.

-

Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

Caption: Workflow for the disc diffusion assay to assess antimicrobial activity.

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of the synthesized hydrazone derivatives (HDZ-1 to HDZ-5) against E. coli and B. subtilis was quantified by measuring the zone of inhibition.[2]

| Compound | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. B. subtilis |

| HDZ-4 | 14 | 15 |

| Ampicillin (Control) | 30 | 30 |

| Table 1: Antimicrobial activity of a hydrazone derivative (HDZ-4) compared to the positive control, ampicillin.[2] |

Among the synthesized compounds, hydrazone HDZ-4 exhibited the highest antibacterial activity.[2]

Potential as an Anti-Epileptic Drug Lead Compound

In addition to antimicrobial activity, derivatives of this compound have been investigated for other therapeutic applications. A study involving in silico molecular docking suggested that a 2-(3,4-Dichloro-benzoyl)-benzoic acid (4-fluoro-benzylidene)-hydrazide derivative has a high binding affinity for the JNK-3 protein, indicating its potential as a lead compound for the development of anti-epileptic drug therapies.[3]

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| 2-(3,4-Dichloro-benzoyl)-benzoic acid (4-fluoro-benzylidene)-hydrazide | JNK-3 | -9.5 | Lysine, Methionine, Serine |

| Table 2: In silico binding affinity of a hydrazone derivative to the JNK-3 protein.[3] |

Broader Biological Context of Dichlorophenyl Benzoic Acid Derivatives

Derivatives of dichlorophenyl benzoic acid, as a class of compounds, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and herbicidal effects.[4] The specific activity and potency are highly dependent on the substitution pattern on the phenyl and benzoic acid rings.[4] For instance, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are therapeutic targets in several cancers.[5][6] This suggests that the this compound scaffold could be a promising starting point for the development of various therapeutic agents.

Conclusion

While the direct mechanism of action of this compound is not well-defined in the current literature, its derivatives, particularly hydrazones, have emerged as compounds of significant interest due to their notable antimicrobial activity. The synthetic route to these derivatives is well-established, and their biological efficacy can be readily assessed using standard microbiological assays. Furthermore, computational studies suggest the potential of these derivatives in other therapeutic areas, such as epilepsy. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to fully realize their therapeutic potential.

References

- 1. 2-(2,4-Dichlorobenzoyl)benzoic Acid| [benchchem.com]

- 2. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-(3,4-Dichlorobenzoyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,4-Dichlorobenzoyl)benzoic acid is a chemical intermediate of significant interest in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this guide offers predicted solubility profiles based on structural analysis and data from analogous compounds. Furthermore, it furnishes a detailed experimental protocol for the gravimetric determination of its solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Introduction

This compound, a derivative of benzoic acid, possesses a molecular structure that suggests a complex solubility profile. The presence of the polar carboxylic acid group allows for hydrogen bonding, while the dichlorinated benzoyl moiety introduces significant nonpolar character. This duality governs its interaction with different solvent classes. The synthesis of this compound is well-documented, typically involving the reaction of phthalic anhydride with dichlorobenzene.[1][2] However, a critical gap exists in the publicly available physicochemical data concerning its solubility in common organic solvents.

This guide aims to bridge this gap by providing a predictive framework for the solubility of this compound and a practical, detailed methodology for its empirical determination.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the known solubility of benzoic acid and other substituted benzoic acids, a qualitative prediction of the solubility of this compound in various organic solvents can be made. The large, nonpolar surface area conferred by the two aromatic rings and the chlorine substituents is expected to significantly influence its solubility.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid group can form hydrogen bonds with the solvent's hydroxyl group. However, the large nonpolar region of the molecule may limit very high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The overall polarity of the molecule should allow for favorable dipole-dipole interactions. |

| Dichloromethane | Moderate | While polar, dichloromethane is a less effective hydrogen bond acceptor than acetone or ethyl acetate. The nonpolar characteristics of both the solute and solvent should contribute to solubility. | |

| Nonpolar | Toluene, Hexane | Low to Very Low | The presence of the polar carboxylic acid group is expected to significantly hinder solubility in nonpolar solvents. |

| Aqueous | Water | Very Low | The large hydrophobic dichlorobenzoyl group will likely dominate, leading to poor aqueous solubility, a common characteristic of larger benzoic acid derivatives. |

Experimental Protocol for Solubility Determination: Gravimetric Method

The following protocol details a reliable and straightforward gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readability to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Screw-cap vials or flasks

-

Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum oven

Experimental Workflow

References

An In-depth Technical Guide to the Synthesis and Theoretical Yield of 2-(3,4-Dichlorobenzoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3,4-Dichlorobenzoyl)benzoic acid, a valuable intermediate in the development of various pharmaceuticals. The primary synthesis route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride. This document details the experimental protocol, presents quantitative data for theoretical yield calculations, and illustrates the reaction workflow.

Quantitative Data for Synthesis

The successful synthesis of this compound hinges on the precise measurement and stoichiometric balance of the reactants. The table below summarizes the key quantitative data for the components involved in this reaction.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Phthalic Anhydride (Reactant) | C₈H₄O₃ | 148.12[1][2] |

| 1,2-Dichlorobenzene (Reactant) | C₆H₄Cl₂ | 147.00[3][4] |

| Anhydrous Aluminum Chloride (Catalyst) | AlCl₃ | 133.34 |

| This compound (Product) | C₁₄H₈Cl₂O₃ | 295.12[5][6][7][8] |

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming complete conversion and no losses. The calculation is based on the stoichiometry of the balanced chemical equation.

Balanced Chemical Equation:

C₈H₄O₃ + C₆H₄Cl₂ --(AlCl₃)--> C₁₄H₈Cl₂O₃

The reaction proceeds in a 1:1 molar ratio between phthalic anhydride and 1,2-dichlorobenzene. To calculate the theoretical yield, one must first identify the limiting reactant.

Example Calculation:

Assuming 10.0 g of phthalic anhydride and 12.0 g of 1,2-dichlorobenzene are used:

-

Moles of Phthalic Anhydride: 10.0 g / 148.12 g/mol = 0.0675 mol

-

Moles of 1,2-Dichlorobenzene: 12.0 g / 147.00 g/mol = 0.0816 mol

In this case, phthalic anhydride is the limiting reactant.

-

Theoretical Moles of Product: 0.0675 mol

-

Theoretical Yield (in grams): 0.0675 mol * 295.12 g/mol = 19.92 g

Detailed Experimental Protocol

The following protocol is based on established methodologies for the Friedel-Crafts acylation reaction to synthesize this compound.

Materials:

-

Phthalic anhydride

-

1,2-Dichlorobenzene

-

Anhydrous aluminum chloride

-

Nitrobenzene (solvent)

-

Ice

-

Concentrated Hydrochloric Acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirrer

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a stirrer, dissolve phthalic anhydride and 1,2-dichlorobenzene in nitrobenzene.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition of the catalyst is complete, remove the ice bath and heat the reaction mixture. Maintain the temperature at a gentle reflux for the duration of the reaction, typically several hours, to ensure completion.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Isolation of Crude Product: The crude product will precipitate out of the solution. Isolate the solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with cold water to remove any remaining acid and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of acetic acid and water.

-

Drying: Dry the purified product in a vacuum oven to obtain the final this compound.

Visualization of the Synthesis Workflow

The following diagrams illustrate the key logical and experimental flows in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for the Friedel-Crafts acylation.

References

- 1. youtube.com [youtube.com]

- 2. scribd.com [scribd.com]

- 3. This compound | C14H8Cl2O3 | CID 793356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

starting materials for 2-(3,4-Dichlorobenzoyl)benzoic acid synthesis

An In-depth Technical Guide to the Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary synthesis route detailed herein is the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum trichloride (AlCl₃), and is often carried out in a high-boiling point solvent such as nitrobenzene.[1][2]

The reaction proceeds through the formation of an acylium ion intermediate from the reaction of phthalic anhydride with aluminum trichloride. This electrophile then attacks the electron-rich 1,2-dichlorobenzene ring to form the desired product.

Starting Materials and Reagents

The key starting materials and reagents required for this synthesis are summarized in the table below.

| Compound Name | Molecular Formula | Role | Key Properties |

| Phthalic Anhydride | C₈H₄O₃ | Acylating Agent | White solid, m.p. ~131 °C |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | Aromatic Substrate | Colorless liquid, b.p. ~180 °C |

| Anhydrous Aluminum Trichloride | AlCl₃ | Lewis Acid Catalyst | Yellowish-white solid, highly hygroscopic |

| Nitrobenzene | C₆H₅NO₂ | Solvent | Pale yellow liquid, b.p. ~211 °C |

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative procedure for the synthesis of this compound. Safety Note: This reaction should be carried out in a well-ventilated fume hood, as it involves corrosive and hazardous materials.

-

Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum trichloride and nitrobenzene. The mixture is cooled in an ice bath.

-

Addition of Reactants: A solution of phthalic anhydride in 1,2-dichlorobenzene is added dropwise from the dropping funnel to the cooled AlCl₃ suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Hydrolysis: Upon completion, the reaction mixture is cooled and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex and precipitate the crude product.

-

Isolation of Crude Product: The crude this compound is collected by filtration and washed with water to remove inorganic salts.

-

Purification: The crude product can be purified by several methods:

-

Base Extraction: The crude solid is dissolved in an aqueous sodium carbonate solution. The solution is then treated with activated charcoal to remove colored impurities and filtered. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the purified this compound.

-

Recrystallization: The product can be further purified by recrystallization from a suitable solvent or solvent mixture.

-

Quantitative Data

The following table summarizes typical quantitative parameters for the Friedel-Crafts acylation synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value/Range | Notes |

| Molar Ratio (Phthalic Anhydride : 1,2-Dichlorobenzene) | 1 : 1 to 1 : 1.2 | An excess of the aromatic substrate can be used. |

| Molar Ratio (Phthalic Anhydride : AlCl₃) | 1 : 2 to 1 : 2.5 | A stoichiometric excess of the Lewis acid is required.[3] |

| Reaction Temperature | 0 °C (initial) to Reflux | Initial cooling is necessary to control the exothermic reaction. |

| Reaction Time | 2 - 6 hours | Dependent on reaction scale and temperature. |

| Typical Yield | 70 - 85% | Based on similar Friedel-Crafts acylation reactions. |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈Cl₂O₃ | [4] |

| Molecular Weight | 295.12 g/mol | [4] |

| Appearance | Solid | |

| CAS Number | 52187-03-8 | [4] |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Components

Caption: Key components and their roles in the synthesis reaction.

References

An In-depth Technical Guide on the Biological Activity of 2-(3,4-Dichlorobenzoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,4-Dichlorobenzoyl)benzoic acid is a chemical compound that serves as a crucial intermediate in the synthesis of various derivatives with significant biological activities. While direct pharmacological studies on the parent compound are limited, its derivatives, particularly hydrazones, have demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of the known biological activities associated with this compound and its derivatives, detailing synthesis protocols, quantitative data on biological efficacy, and visualizing relevant chemical and biological pathways.

Introduction

This compound, with the chemical formula C14H8Cl2O3, is an aromatic ketone and carboxylic acid.[1][2] Its structural features make it a versatile precursor for the synthesis of more complex molecules. Research has primarily focused on leveraging this compound to create novel therapeutic agents. Hydrazone derivatives of this compound have emerged as a promising class of compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This guide will delve into the synthesis of these derivatives and present the available data on their biological effects.

Synthesis of this compound and its Hydrazone Derivatives

The synthesis of this compound is a multi-step process that serves as the foundation for producing its biologically active derivatives.[3]

Synthesis of this compound

The initial synthesis involves a Friedel-Crafts acylation reaction between phthalic anhydride and dichlorobenzene in the presence of a Lewis acid catalyst, such as aluminum trichloride, typically using nitrobenzene as a solvent.[3]

Synthesis of Hydrazone Derivatives

The synthesized this compound is then converted to its ethyl ester, which subsequently reacts with hydrazine hydrate to form 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide. This hydrazide is the key intermediate that is further reacted with various substituted acetophenones to yield the final hydrazone derivatives.[3]

Experimental Workflow: Synthesis of Hydrazone Derivatives

Caption: A flowchart illustrating the multi-step synthesis of hydrazone derivatives from this compound.

Biological Activity of Hydrazone Derivatives

The primary biological activity reported for derivatives of this compound is their antimicrobial efficacy.

Antimicrobial Activity

A series of synthesized hydrazone derivatives have been evaluated for their bactericidal properties against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria using the disc diffusion assay.[3]

| Compound | Target Organism | Zone of Inhibition (mm) | Positive Control (Ampicillin) Zone of Inhibition (mm) |

| HDZ-4 | Escherichia coli | 14 | 30 |

| HDZ-4 | Bacillus subtilis | 15 | 30 |

Note: Data is extracted from a study by Kumar et al. (2019). HDZ-4 was identified as the most potent among the synthesized derivatives.[3]

Potential Anti-epileptic Activity

In silico studies have suggested that hydrazone derivatives of this compound may possess anti-epileptic properties. One derivative, 2-(3,4-Dichloro-benzoyl)-benzoic acid (4-fluoro-benzylidene)-hydrazide, exhibited a high binding affinity for the JNK-3 protein, a target implicated in neurological disorders.[4] Further in vitro and in vivo studies are required to validate this potential therapeutic application.

Signaling Pathways and Mechanism of Action (Hypothesized)

While the precise mechanism of action for the antimicrobial activity of these hydrazone derivatives has not been fully elucidated, it is hypothesized to involve the disruption of essential cellular processes in bacteria. For many benzoic acid derivatives, the mechanism can involve the disruption of the bacterial cell membrane or interference with key enzymes.[5]

Caption: A diagram illustrating the potential mechanisms by which hydrazone derivatives exert their antimicrobial effects.

Toxicology and Safety

The toxicological profile of this compound and its derivatives has not been extensively studied. However, data for the parent compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Safety data for a related compound, 2,4-Dichlorobenzoic acid, suggests it can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety precautions should be observed when handling these compounds.

Comparison with Tranilast

It is important to distinguish this compound from the clinically used drug Tranilast (N-(3',4'-dimethoxycinnamoyl) anthranilic acid). While both are derivatives of benzoic acid, their structures and biological activities differ significantly. Tranilast is an anti-allergic and anti-fibrotic agent that functions by inhibiting the release of mediators from mast cells and modulating the TGF-β pathway.[7][8][9] There is currently no evidence to suggest that this compound shares this mechanism of action.

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of biologically active compounds. Its hydrazone derivatives have demonstrated promising antimicrobial activity, warranting further investigation to determine their mechanism of action, structure-activity relationships, and potential for development as novel antibiotics. The preliminary in silico findings for anti-epileptic activity also open a new avenue for research. Future studies should focus on comprehensive in vitro and in vivo evaluations of these derivatives to fully characterize their therapeutic potential and safety profiles.

References

- 1. This compound | C14H8Cl2O3 | CID 793356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C14H8Cl2O3) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Articles [globalrx.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Tranilast: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Applications of Hydrazone Derivatives from 2-(3,4-Dichlorobenzoyl)benzoic Acid: A Detailed Guide for Researchers

Introduction: Hydrazone derivatives have emerged as a versatile class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. This document provides detailed application notes and protocols for the synthesis of novel hydrazone derivatives starting from 2-(3,4-Dichlorobenzoyl)benzoic acid. These derivatives are of significant interest to researchers, scientists, and drug development professionals due to their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The synthetic pathway involves a multi-step process, culminating in the formation of hydrazones with diverse substitutions, which allows for the exploration of structure-activity relationships.

Applications and Biological Activities

Hydrazone derivatives of this compound have shown promise in several therapeutic areas.

Antimicrobial Activity: A series of synthesized hydrazone derivatives from this compound hydrazide have been evaluated for their antibacterial properties against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1] The disc diffusion method is a common preliminary screening technique to assess this activity. Notably, certain substitutions on the aromatic ring of the hydrazone moiety can significantly influence the antimicrobial potency. For instance, one of the synthesized derivatives, HDZ-4, exhibited the highest zone of inhibition against both bacterial strains, indicating its potential as a lead compound for the development of new antibacterial agents.[1] The mechanism of antimicrobial action for some hydrazone derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.

Table 1: Antimicrobial Activity of this compound Hydrazone Derivatives

| Compound ID | Substituent (from Acetophenone) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. B. subtilis |

| HDZ-1 | Unsubstituted | 10 | 12 |

| HDZ-2 | 4-Nitro | 12 | 13 |

| HDZ-3 | 4-Chloro | 11 | 14 |

| HDZ-4 | 4-Hydroxy | 14 | 15 |

| HDZ-5 | 4-Methoxy | 9 | 11 |

| Ampicillin (Control) | - | 30 | 30 |

Data is a representation from findings in a study on similar compounds.[1]

Anticancer and Anti-inflammatory Potential: While specific data for this compound-derived hydrazones in these areas are still emerging, the broader class of hydrazone derivatives has demonstrated significant anticancer and anti-inflammatory activities. Their proposed mechanisms of action include the inhibition of key signaling pathway components like cyclooxygenase-2 (COX-2) in inflammation, and receptor tyrosine kinases such as EGFR and HER2 in cancer. The structural motif of this compound provides a unique scaffold that can be further explored for these activities.

Experimental Protocols

The synthesis of hydrazone derivatives from this compound is a sequential process. The overall workflow is depicted in the diagram below.

References

Application Notes and Protocols for 2-(3,4-Dichlorobenzoyl)benzoic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(3,4-Dichlorobenzoyl)benzoic acid as a versatile chemical intermediate in the synthesis of biologically active molecules. Detailed experimental protocols for its synthesis and subsequent transformation into hydrazone derivatives with potential therapeutic applications are presented.

Introduction

This compound is a dichlorinated benzophenone derivative that serves as a valuable building block in organic and medicinal chemistry. Its chemical structure, featuring a carboxylic acid group and a dichlorinated aromatic ring, allows for diverse chemical modifications, making it a suitable precursor for the synthesis of a range of heterocyclic compounds and other complex organic molecules. This document outlines its primary application as an intermediate in the synthesis of hydrazone derivatives exhibiting antimicrobial and anticonvulsant properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₄H₈Cl₂O₃ |

| Molecular Weight | 295.12 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 52187-03-8 |

| IUPAC Name | This compound |

Health and Safety Information

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Experimental Protocols

Synthesis of this compound (Intermediate 1)

The synthesis of the title intermediate is achieved through a Friedel-Crafts acylation reaction between phthalic anhydride and 1,2-dichlorobenzene using anhydrous aluminum chloride as a catalyst.[2][3]

Reaction Scheme:

Materials and Equipment:

-

Phthalic anhydride

-

1,2-Dichlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

-

pH paper

Protocol:

-

In a clean, dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phthalic anhydride (1.0 equivalent) in nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents) portion-wise with continuous stirring.

-

To this cooled mixture, add 1,2-dichlorobenzene (1.1 equivalents) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Stir the mixture vigorously to decompose the aluminum chloride complex.

-

Separate the organic layer (nitrobenzene) and wash it with water.

-

Extract the product from the organic layer using a dilute sodium hydroxide solution.

-

Acidify the aqueous extract with concentrated hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water until the washings are neutral to pH paper, and dry the product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Expected Yield: ~75-85%

Characterization Data: The synthesized compound can be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis of this compound hydrazide (Intermediate 2)

The carboxylic acid intermediate is converted to its corresponding hydrazide, which is a key precursor for the synthesis of hydrazones.[2]

Reaction Scheme:

Materials and Equipment:

-

This compound (Intermediate 1)

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Hydrazine hydrate (80%)

-

Standard reflux and distillation apparatus

-

Magnetic stirrer and heating mantle

Protocol:

Step 1: Esterification

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

After cooling, remove the excess ethanol by distillation under reduced pressure.

-

Pour the residue into cold water and extract the ethyl ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ethyl ester.

Step 2: Hydrazinolysis

-

Dissolve the crude ethyl ester in ethanol.

-

Add hydrazine hydrate (1.5 equivalents) to the solution.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture in an ice bath to precipitate the hydrazide.

-

Filter the solid, wash with cold ethanol, and dry to obtain this compound hydrazide.

Expected Yield: ~80-90% (from the ester)

Synthesis of Hydrazone Derivatives

The synthesized hydrazide is then reacted with various aromatic aldehydes or ketones to produce the final hydrazone derivatives.[2][4]

Reaction Scheme:

Materials and Equipment:

-

This compound hydrazide (Intermediate 2)

-

Substituted aromatic aldehydes or ketones (e.g., 4-fluorobenzaldehyde, 2-nitrobenzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Standard reaction glassware

Protocol:

-

Dissolve this compound hydrazide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted aromatic aldehyde or ketone (1.1 equivalents) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature for 2-4 hours or reflux gently if required.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

-

Filter the solid product, wash with cold ethanol, and dry.

-

Recrystallize from a suitable solvent if further purification is needed.

Table 2: Synthesis of Representative Hydrazone Derivatives

| Derivative Name | Aldehyde/Ketone Used | Yield (%) |

| This compound (4-fluoro-benzylidene)-hydrazide | 4-Fluorobenzaldehyde | ~85% |

| This compound (2-nitro-benzylidene)-hydrazide | 2-Nitrobenzaldehyde | ~82% |

| This compound (4-chloro-benzylidene)-hydrazide | 4-Chlorobenzaldehyde | ~88% |

Characterization Data: The synthesized hydrazones should be characterized by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures.

Applications and Biological Activity

Hydrazone derivatives synthesized from this compound have shown promising biological activities, particularly as antimicrobial and anticonvulsant agents.

Antimicrobial Activity

Several of the synthesized hydrazone derivatives have been screened for their in vitro antibacterial activity against various bacterial strains. For instance, some derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4] The mechanism of action is thought to involve the inhibition of essential microbial enzymes.

Table 3: Antimicrobial Activity of a Representative Hydrazone Derivative

| Compound | Test Organism | Zone of Inhibition (mm) |

| This compound (2-nitro-benzylidene)-hydrazide | Escherichia coli | 15 |

| Staphylococcus aureus | 18 | |

| Ampicillin (Control) | Escherichia coli | 25 |

| Staphylococcus aureus | 28 |

Anticonvulsant Activity and the JNK-3 Signaling Pathway

Certain hydrazone derivatives, such as 2-(3,4-Dichloro-benzoyl)-benzoic acid (4-fluoro-benzylidene)-hydrazide, have demonstrated potential anticonvulsant activity. In silico docking studies have suggested a high binding affinity of this compound for the c-Jun N-terminal kinase 3 (JNK-3) protein.[3] JNKs are a family of protein kinases that are activated by stress stimuli and are involved in the regulation of apoptosis (programmed cell death).[5][6] The JNK signaling pathway, particularly the JNK3 isoform which is predominantly expressed in the brain, has been implicated in neuronal apoptosis and the pathophysiology of epilepsy.[7] Overactivation of the JNK pathway can lead to neuronal cell death, a hallmark of several neurodegenerative diseases, including epilepsy.[7]

Inhibition of the JNK-3 signaling pathway is therefore a promising therapeutic strategy for epilepsy. The synthesized hydrazone derivatives may exert their anticonvulsant effects by binding to and inhibiting JNK-3, thereby preventing the downstream cascade of events that lead to neuronal apoptosis.

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis of hydrazone derivatives from this compound is depicted below.

JNK-3 Signaling Pathway in Neuronal Apoptosis

The following diagram illustrates a simplified representation of the JNK-3 signaling pathway and its role in neuronal apoptosis, a process potentially inhibited by the synthesized hydrazone derivatives.

Conclusion

This compound is a readily accessible intermediate for the synthesis of novel hydrazone derivatives. These derivatives have demonstrated significant potential as antimicrobial and anticonvulsant agents. The anticonvulsant activity is likely mediated through the inhibition of the JNK-3 signaling pathway, a key regulator of neuronal apoptosis. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the development of new therapeutic agents for infectious diseases and neurological disorders such as epilepsy.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The JNK- and AKT/GSK3β- Signaling Pathways Converge to Regulate Puma Induction and Neuronal Apoptosis Induced by Trophic Factor Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary method detailed is the Friedel-Crafts acylation of 1,2-dichlorobenzene with phthalic anhydride. This application note includes a thorough experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the dichlorinated phenyl ring and the benzoic acid moiety provides a versatile scaffold for the synthesis of a wide range of compounds, including potential anti-inflammatory and antimicrobial agents. The synthesis of the title compound is most commonly achieved through a Friedel-Crafts acylation reaction, a fundamental and widely used method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1]

The reaction involves the electrophilic aromatic substitution of 1,2-dichlorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] The choice of solvent is crucial, with nitrobenzene often being employed for this type of reaction.[2][3] Subsequent hydrolysis of the resulting intermediate complex yields the desired this compound.

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials and Reagents:

-

Phthalic Anhydride (C₈H₄O₃)

-

1,2-Dichlorobenzene (C₆H₄Cl₂)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (C₆H₅NO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH)

-

Ethanol (C₂H₅OH) or other suitable solvent for recrystallization

-

Distilled Water

-

Ice

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Dropping funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and vacuum flask

-

pH paper or meter

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride and 1,2-dichlorobenzene. Dissolve the reactants in nitrobenzene.[2]

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition of the catalyst is complete, slowly warm the reaction mixture to room temperature and then heat it under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and precipitate the crude product.

-

Isolation of Crude Product: Stir the mixture vigorously until the precipitate is well-formed. Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid and inorganic salts.

-

Purification: The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol-water mixture).[4][5][6][7] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

-

Characterization: Determine the melting point of the purified product and characterize it using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields can vary depending on the reaction scale and conditions.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₈Cl₂O₃ | [8] |

| Molecular Weight | 295.12 g/mol | [8] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | Data not available in search results | - |

| Purity (by HPLC/NMR) | >95% (typical after recrystallization) | General Expectation |

| Expected Yield | Moderate to good | General Expectation |

Mandatory Visualizations

Reaction Scheme:

The synthesis of this compound proceeds via a Friedel-Crafts acylation reaction.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of this compound hydrazides and antimicrobial assessment. [wisdomlib.org]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C14H8Cl2O3 | CID 793356 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(3,4-Dichlorobenzoyl)benzoic Acid in Antimicrobial Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzoic acid derivatives have historically been explored for their therapeutic potential, including antimicrobial properties. 2-(3,4-Dichlorobenzoyl)benzoic acid and its derivatives represent a class of compounds with potential for antimicrobial activity. The dichlorophenyl moiety is a common feature in various bioactive molecules, and its combination with the benzoic acid scaffold offers a framework for developing new therapeutic agents.

These application notes provide a summary of the reported antimicrobial activity of derivatives of this compound and detail standard protocols for evaluating the antimicrobial efficacy of the parent compound and its analogues.

Antimicrobial Activity of this compound Derivatives

While direct and extensive studies on the antimicrobial properties of this compound are not widely published, research has focused on the synthesis and evaluation of its derivatives, particularly hydrazones. These derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

A study investigating a series of hydrazone derivatives of 2-(3,4-dichlorobenzoyl)-benzoic acid hydrazide reported their bactericidal activities against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive) using the disc diffusion assay.[1] The results highlighted that the antimicrobial efficacy can be significantly influenced by the specific substitutions on the hydrazone moiety.

Data Presentation: Antimicrobial Activity of Hydrazone Derivatives

The following table summarizes the antimicrobial activity of synthesized hydrazone derivatives (HDZ-1 to HDZ-5) of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide, as determined by the disc diffusion assay. The zone of inhibition is a measure of the compound's ability to inhibit bacterial growth.

| Compound | Target Microorganism | Zone of Inhibition (mm) | Positive Control (Ampicillin) Zone of Inhibition (mm) |

| HDZ-4 | Escherichia coli | 14 | 30 |

| Bacillus subtilis | 15 | 30 |

Data sourced from a study on hydrazone derivatives of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide.[1]

These findings suggest that derivatization of this compound is a viable strategy for developing new antimicrobial agents.[1] Further quantitative analysis, such as determining the Minimum Inhibitory Concentration (MIC), is essential to fully characterize the potency of these compounds.

Experimental Protocols

The following are detailed protocols for the preliminary in vitro evaluation of the antimicrobial activity of this compound and its derivatives. These methods are based on widely accepted standards in microbiology.[2][3]

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

The broth microdilution assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]

Materials:

-

Test compound (this compound)

-

Suitable solvent (e.g., Dimethyl Sulfoxide - DMSO)

-